molecular formula C18H28N2O3S2 B2379534 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide CAS No. 2415620-78-7

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide

Cat. No. B2379534
CAS RN: 2415620-78-7
M. Wt: 384.55
InChI Key: QJGPSIRTKSZILJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide, also known as MTMD, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. MTMD is a small molecule that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to have anti-inflammatory properties, and further studies could investigate its potential as a therapeutic agent. Another potential application is in the treatment of cancer. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to have anti-cancer properties, and further studies could investigate its potential as a chemotherapy agent. In addition, further studies could investigate the mechanism of action of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide to better understand its effects and potential therapeutic applications.

Synthesis Methods

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde with thiomorpholine-4-carboxylic acid to form an imine intermediate. This intermediate is then reacted with 4-(chloromethyl)oxan-4-ylmethyl methanesulfonate to form the final product, 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide. The synthesis method of 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been optimized to produce high yields and purity.

Scientific Research Applications

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide has been shown to have anti-viral properties by inhibiting the replication of HIV-1 and herpes simplex virus type 1.

properties

IUPAC Name

1-(3-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-16-3-2-4-17(13-16)14-25(21,22)19-15-18(5-9-23-10-6-18)20-7-11-24-12-8-20/h2-4,13,19H,5-12,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGPSIRTKSZILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOCC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide

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